

# Application Notes and Protocols for SCH 900978 (Dinaciclib) in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

SCH 900978, also known as dinaciclib (formerly MK-7965), is a potent small-molecule inhibitor of cyclin-dependent kinases (CDKs), with high affinity for CDK1, CDK2, CDK5, and CDK9.[1][2] Its ability to induce cell cycle arrest and apoptosis has made it a compound of significant interest in preclinical cancer research.[2][3][4] Dinaciclib has demonstrated anti-tumor activity in various in vivo mouse xenograft models.[1] These application notes provide a comprehensive overview of the dosage and administration of SCH 900978 (dinaciclib) in mice, based on published preclinical studies. The protocols and data presented herein are intended to serve as a guide for designing and executing in vivo efficacy studies.

## Data Presentation: SCH 900978 (Dinaciclib) Dosage and Administration in Mice

The following table summarizes the quantitative data from various preclinical studies involving the administration of **SCH 900978** (dinaciclib) to mice. This allows for easy comparison of dosages, administration routes, and experimental contexts.



| Mouse<br>Model                                   | Cancer<br>Type                                   | Dosage           | Administr<br>ation<br>Route | Dosing<br>Schedule                   | Vehicle/F<br>ormulatio<br>n                | Key<br>Findings                                                                  |
|--------------------------------------------------|--------------------------------------------------|------------------|-----------------------------|--------------------------------------|--------------------------------------------|----------------------------------------------------------------------------------|
| Xenograft<br>(KKU-213A<br>cells)                 | Cholangioc<br>arcinoma                           | 20 mg/kg         | Intraperiton<br>eal (i.p.)  | Daily, 3<br>days/week<br>for 2 weeks | DMSO                                       | Significant inhibition of tumor weight.[3]                                       |
| Patient-<br>Derived<br>Xenograft<br>(PDX)        | Cholangioc<br>arcinoma                           | 20 mg/kg         | Intraperiton<br>eal (i.p.)  | Thrice<br>weekly for<br>16 days      | 4% DMSO,<br>4% Tween-<br>80, 92%<br>saline | Suppresse<br>d tumor<br>growth.[5]                                               |
| Xenograft<br>(MOLM-13<br>cells)                  | Acute<br>Myeloid<br>Leukemia                     | 30 mg/kg         | Intraperiton<br>eal (i.p.)  | 3 times<br>weekly                    | Not<br>specified                           | Prolonged<br>survival as<br>a single<br>agent.[6]                                |
| Xenograft<br>(MOLM-13<br>cells)                  | Acute<br>Myeloid<br>Leukemia                     | 5 mg/kg          | Intraperiton<br>eal (i.p.)  | Weekly (in<br>combinatio<br>n)       | Not<br>specified                           | No<br>observed<br>histopathol<br>ogical<br>abnormaliti<br>es at this<br>dose.[6] |
| T-cell<br>Acute<br>Lymphobla<br>stic<br>Leukemia | T-cell<br>Acute<br>Lymphobla<br>stic<br>Leukemia | Not<br>specified | Not<br>specified            | Not<br>specified                     | Not<br>specified                           | Extended<br>survival of<br>mice in a<br>T-ALL cell<br>xenograft<br>model.[4]     |

## **Experimental Protocols**

This section provides a detailed methodology for a representative in vivo efficacy study of **SCH 900978** (dinaciclib) in a murine xenograft model, based on the collated data.



Objective: To evaluate the anti-tumor efficacy of **SCH 900978** (dinaciclib) in a subcutaneous cholangiocarcinoma xenograft mouse model.

#### Materials:

- SCH 900978 (Dinaciclib)
- Vehicle components: Dimethyl sulfoxide (DMSO), Tween-80, Saline (0.9% NaCl)
- KKU-213A cholangiocarcinoma cells
- 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
- Sterile syringes and needles (27-30 gauge)
- Calipers for tumor measurement
- Animal balance

#### Protocol:

- Cell Culture and Implantation:
  - Culture KKU-213A cells in appropriate media until they reach the logarithmic growth phase.
  - Harvest and resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of  $1 \times 10^7$  cells/mL.
  - $\circ$  Subcutaneously inject 100  $\mu$ L of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
- Animal Acclimatization and Tumor Growth Monitoring:
  - Allow the mice to acclimatize for at least one week before cell implantation.
  - Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a
    palpable size (e.g., 100-150 mm³). Tumor volume can be calculated using the formula:



Volume =  $(length \times width^2) / 2.[3]$ 

- Drug Formulation:
  - Prepare the vehicle solution consisting of 4% DMSO, 4% Tween-80, and 92% saline.
  - Prepare the SCH 900978 (dinaciclib) solution by dissolving it in the vehicle to a final concentration that allows for the administration of 20 mg/kg in a reasonable injection volume (e.g., 100-200 μL).
- Animal Grouping and Treatment Administration:
  - Randomize the mice into two groups:
    - Vehicle control group (n=5-10)
    - SCH 900978 (dinaciclib) treatment group (20 mg/kg, n=5-10)
  - Administer the treatment via intraperitoneal (i.p.) injection.
  - Follow a dosing schedule of daily injections, three days per week, for two consecutive weeks.[3]
- Monitoring and Data Collection:
  - Measure tumor volume and body weight 2-3 times per week.
  - Observe the animals daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
  - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

# Mandatory Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: Mechanism of action of SCH 900978 (Dinaciclib).

## **Experimental Workflow**





Click to download full resolution via product page

Caption: In vivo efficacy study workflow for SCH 900978 (Dinaciclib).



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1-involved pathway PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumor and Chemosensitizing Effects of the CDK Inhibitor Dinaciclib on Cholangiocarcinoma In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]
- 4. Efficacy of the CDK inhibitor dinaciclib in vitro and in vivo in T-cell acute lymphoblastic leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dinaciclib, a cyclin-dependent kinase inhibitor, suppresses cholangiocarcinoma growth by targeting CDK2/5/9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET)
  inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling PMC
  [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for SCH 900978
   (Dinaciclib) in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b3064141#sch-900978-dosage-and-administration-in-mice]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com